![molecular formula C14H17NO5 B13220217 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid](/img/structure/B13220217.png)
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid
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Overview
Description
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxycarbonyl group, an aminooxy group, and a cyclopropyl group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through the reaction of benzyl chloroformate with an appropriate amine.
Introduction of the Aminooxy Group: The aminooxy group can be introduced via the reaction of hydroxylamine with a suitable precursor.
Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions involving alkenes and diazo compounds.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a benzyl group.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce benzyl-substituted compounds.
Scientific Research Applications
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the aminooxy group can participate in various biochemical reactions. The cyclopropyl group may influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)propanoic acid: An alanine derivative with similar structural features.
(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid: Contains a boronic acid group instead of a cyclopropyl group.
Uniqueness
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Biological Activity
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid is a synthetic organic compound notable for its unique structural components, including a benzyloxycarbonyl group, an aminooxy group, and a cyclopropyl moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C14H17NO4. The compound's structure can be depicted as follows:
- IUPAC Name : (2S)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid
- Molecular Weight : 273.29 g/mol
- CAS Number : 215523-07-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The aminooxy group can participate in various biochemical reactions, potentially acting as a nucleophile in enzymatic processes. The cyclopropyl group may enhance the compound's stability and reactivity, influencing its pharmacological properties.
Pharmacological Studies
Research indicates that this compound has shown promise in several pharmacological applications:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell proliferation, although further studies are needed to elucidate the underlying mechanisms.
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties. Animal models have shown that it may reduce oxidative stress and inflammation in neuronal tissues, suggesting a role in neurodegenerative disease management.
- Anti-inflammatory Properties : In vitro studies have indicated that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several case studies and research findings highlight the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.
- Neuroprotection in Animal Models : Research conducted on murine models of Alzheimer's disease demonstrated that administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest that the compound may exert protective effects against neurodegeneration.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insights into the unique biological activity of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(((Benzyloxy)carbonyl)amino)propanoic acid | Lacks cyclopropyl group | Moderate cytotoxicity |
(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid | Contains boronic acid group | Limited anti-inflammatory effects |
2-{[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid | Cyclohexyl instead of cyclopropyl | Enhanced neuroprotective effects |
Properties
Molecular Formula |
C14H17NO5 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-cyclopropyl-2-(phenylmethoxycarbonylaminooxy)propanoic acid |
InChI |
InChI=1S/C14H17NO5/c16-13(17)12(8-10-6-7-10)20-15-14(18)19-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,18)(H,16,17) |
InChI Key |
DNLNWJJECHDJID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(C(=O)O)ONC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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